Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a chemical compound with the molecular formula C11H13N3O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” involves several steps. In one example, a white solid was obtained after filtration, washing with water, and drying in a vacuum oven . In another example, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives were prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine 3 .
Molecular Structure Analysis
The molecular structure of “Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” can be represented by the InChI code: 1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6,12H,2,4H2,1,3H3 .
Chemical Reactions Analysis
The reduction of the aromatic pyrimidine ring of pyrazolo [1,5-a]pyrimidines to tetrahydropyrazolo [1,5-a]pyrimidines is an example of a chemical reaction involving "Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate" .
Physical And Chemical Properties Analysis
“Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate” is a solid at room temperature . It has a molecular weight of 219.24 . The melting point is between 74-76°C .
Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate . This compound, with the chemical formula C₁₁H₁₃N₃O₂ and a molecular weight of 219.24 g/mol, has the CAS number 1193390-15-6 . Here are six unique applications:
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Anticancer Research
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Anti-inflammatory Research
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ER Stress Pathway Modulation
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Proteomics Research
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Drug Design and Optimization
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Pharmacokinetic Studies
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-5-7(2)12-10-6-8(3)13-14(9)10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMRBTWPKRHQAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC(=NN12)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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